(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid;hydrochloride
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Overview
Description
(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid;hydrochloride is a bicyclic compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is characterized by its bicyclo[3.2.0]heptane framework, which is a fused ring system that imparts significant strain and reactivity to the molecule. The presence of an amino group and a carboxylic acid group further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid;hydrochloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields of the desired bicyclic scaffold . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation reactions or cyclization reactions, which are common methods for synthesizing 3-azabicyclo[3.1.0]hexane scaffolds . These methods vary in terms of reaction conditions, yields, and operational difficulties, but they are essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, depending on its structural modifications . It may also participate in enzyme-catalyzed reactions, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (1S,5R,6R)-6-Aminomethyl-3-ethylbicyclo[3.2.0]hept-3-en-6-yl acetic acid tert-butyl ester
- (2S,5S,6R)-6-[[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-oxomethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Uniqueness
What sets (1S,5S,6R)-6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid;hydrochloride apart from similar compounds is its specific stereochemistry and the presence of both an amino group and a carboxylic acid group.
Properties
IUPAC Name |
(1S,5S,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c9-7-3-4-1-5(8(10)11)2-6(4)7;/h4-7H,1-3,9H2,(H,10,11);1H/t4-,5?,6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTFCOBLKSDRIJ-XCMKYYOMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2CC1C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(C[C@@H]2[C@@H]1N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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